beta-Hydroxyhomomethionine

Description

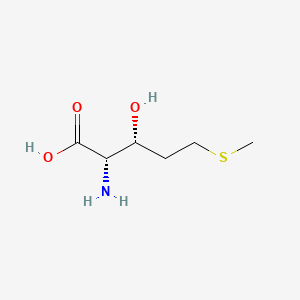

Beta-hydroxyhomomethionine (chemical structure: hypothetical, based on nomenclature) is a sulfur-containing amino acid derivative characterized by a hydroxyl group (-OH) at the beta (β) position of its homomethionine backbone. Homomethionine itself is a homolog of methionine, featuring an additional methylene (-CH₂-) group in its carbon chain. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., homobetaines, hydroxy-substituted betaines) suggest roles in protein stabilization, biomedical applications, or metabolic pathways .

Properties

CAS No. |

53510-82-0 |

|---|---|

Molecular Formula |

C6H13NO3S |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-5-methylsulfanylpentanoic acid |

InChI |

InChI=1S/C6H13NO3S/c1-11-3-2-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 |

InChI Key |

JOYBNYJPNBDURI-UHNVWZDZSA-N |

SMILES |

CSCCC(C(C(=O)O)N)O |

Isomeric SMILES |

CSCC[C@H]([C@@H](C(=O)O)N)O |

Canonical SMILES |

CSCCC(C(C(=O)O)N)O |

Synonyms |

2-amino-3-hydroxy-5-methylthio-n-valeric acid beta-hydroxyhomomethionine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare beta-hydroxyhomomethionine with structurally or functionally related compounds, drawing on data from betaine analogs, amino acids, and quaternary ammonium salts.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Differences and Research Findings

Structural Variations: this compound’s sulfur-containing backbone distinguishes it from non-sulfur analogs like HGB and HPHB. The thioether group (from methionine) may confer unique redox properties or metal-binding capacity, unlike purely hydrocarbon betaines . Compared to alanine betaine (a quaternary ammonium salt), this compound lacks a permanent positive charge but may exhibit zwitterionic behavior due to its amino and hydroxyl groups .

Functional Roles :

- Homobetaines (e.g., HGB, HPHB) are well-documented as protein stabilizers in extremophiles, protecting against denaturation from heat, salinity, or urea . This compound may share this role but with enhanced solubility due to its hydroxyl group.

- Beta-alanine, a metabolic precursor, contrasts with this compound in lacking a hydroxyl group and sulfur, limiting its utility in sulfur-dependent pathways .

Synthetic Accessibility :

- Homobetaines like HPHB are synthesized via alkylation or ion-exchange chromatography, suggesting similar routes for this compound. However, introducing a hydroxyl group may require additional oxidation steps .

Biomedical Potential: Homoveratryl amine, a phenethylamine derivative, is used in pharmaceutical intermediates (e.g., dopamine analogs) . This compound’s hydroxyl group could make it a candidate for drug delivery or chelation therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.